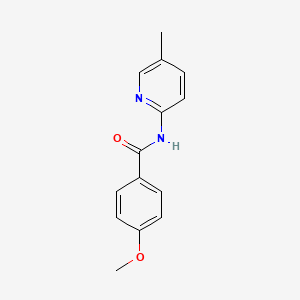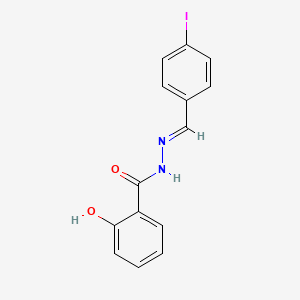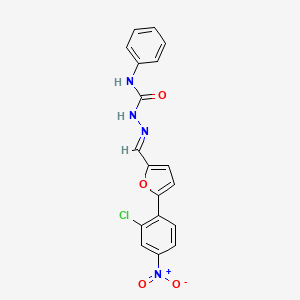
4-methoxy-N-(5-methyl-2-pyridinyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-(5-methyl-2-pyridinyl)benzamide is a useful research compound. Its molecular formula is C14H14N2O2 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 242.105527694 g/mol and the complexity rating of the compound is 275. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Methodologies
- The compound's precursor, (S)-2-hydroxy-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, was synthesized for the preparation of (S)-123I-IBZM, indicating a route for high-yield synthesis relevant in radiopharmaceutical applications (Bobeldijk et al., 1990).
Molecular Imaging Probes
- As a selective serotonin 1A (5-HT(1A)) molecular imaging probe, a related compound was used with positron emission tomography (PET) for quantification of 5-HT(1A) receptor densities in Alzheimer's disease patients, showcasing its potential in neurological disorder studies (Kepe et al., 2006).
Anti-inflammatory and Analgesic Agents
- Novel derivatives, such as (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzo[1,2-b:5,4-b’]difuran-2-carboxamide, have shown COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Neuroleptic Activities
- The synthesis and evaluation of benzamides as potential neuroleptics indicated a correlation between structure and activity, with certain compounds showing promise as potent drugs with fewer side effects in psychosis treatment (Iwanami Sumio et al., 1981).
Hyperbranched Aromatic Polyamides
- Thermal polymerization of methyl 3,5-bis(4-aminophenoxy)benzoate gives a hyperbranched aromatic polyamide, indicating its potential in materials science for creating soluble polymers with specific molecular weights (Yang et al., 1999).
Crystalline Forms Characterization
- The preparation and characterization of two polymorphs of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide (TKS159) demonstrated the importance of understanding crystalline forms for pharmaceutical applications (Yanagi et al., 2000).
H+/K+-ATPase Inhibitors
- Investigating the relationship between pyridine basicity, stability, and activity led to the development of compounds with high potency as H+/K+-ATPase inhibitors, contributing to the treatment of gastric acid-related disorders (Ife et al., 1989).
Antidopaminergic Properties
- The synthesis and evaluation of (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide and related compounds for their antidopaminergic properties highlighted their potential as antipsychotic agents with minimal side effects (Högberg et al., 1990).
Dopamine Antagonistic Drugs
- Theoretical conformational studies on dopamine antagonistic benzamide drugs provided insights into the pharmacologically active conformers, contributing to the understanding of their interaction with the dopamine receptor (van de Waterbeemd & Testa, 1983).
Fluorescence Studies
- The synthesis and photophysical evaluation of 2-methoxy- and 2-morpholino pyridine compounds as highly emissive fluorophores for applications in solution and solid state highlighted the influence of substituent modification on fluorescence properties (Hagimori et al., 2019).
Corrosion Inhibition
- The effect of stereochemical conformation on the corrosion inhibitive behavior of Schiff bases on mild steel surface in acidic medium was explored, indicating the potential of these compounds in corrosion protection (Murmu et al., 2019).
Electrophoresis of Related Substances
- Nonaqueous capillary electrophoresis was developed for the separation of imatinib mesylate and related substances, showcasing a promising method for quality control in pharmaceutical analysis (Ye et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
4-methoxy-N-(5-methylpyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-10-3-8-13(15-9-10)16-14(17)11-4-6-12(18-2)7-5-11/h3-9H,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKNHVIDFXKZCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(4-morpholinylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]propanamide](/img/structure/B5505089.png)



![2-[4-(cyclopentylcarbonyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5505127.png)
![4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B5505139.png)

![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(3-chlorophenyl)piperazine](/img/structure/B5505149.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5505155.png)
![2-chloro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5505160.png)
![4-(4-{[4-(cyclobutylcarbonyl)-1,4-diazepan-1-yl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5505177.png)
![8-(2-chloro-6-fluoro-3-methylbenzyl)-2-cyclopropyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5505180.png)
